N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multi-step organic synthesis. The process often begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common steps include:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of a sulfonyl group.
Coupling Reactions: Formation of the final compound through coupling reactions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
Uniqueness
N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25FN2O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C24H25FN2O4S/c1-18-16-20(12-13-23(18)31-2)32(29,30)27(15-14-19-8-4-3-5-9-19)17-24(28)26-22-11-7-6-10-21(22)25/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
InChI Key |
BYAWRPWGKFVMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3F)OC |
Origin of Product |
United States |
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